1-[1,2-Diphenyl-1-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole

Chemical Procurement Quality Assurance Vendor Specification

Researchers requiring the ethane-bridged bis(pyrazolyl) scaffold for Boehringer Ingelheim patent-family kinase programs often encounter methane-bridged or monophenyl analogs that fail to reproduce correct chelation geometry. CAS 89407-21-6 provides the authentic 7-membered chelate-forming core with a chiral quaternary carbon. • Bidentate ligand with flexible ethane bridge for asymmetric cross-coupling and polymerization catalysis • ≥95% purity with batch-level QA documentation for chemical proteomics workflows • Non-hazardous shipping; stable under cool, dry storage for automated compound management

Molecular Formula C20H18N4
Molecular Weight 314.392
CAS No. 89407-21-6
Cat. No. B2559274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[1,2-Diphenyl-1-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole
CAS89407-21-6
Molecular FormulaC20H18N4
Molecular Weight314.392
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C2=CC=CC=C2)(N3C=CC=N3)N4C=CC=N4
InChIInChI=1S/C20H18N4/c1-3-9-18(10-4-1)17-20(23-15-7-13-21-23,24-16-8-14-22-24)19-11-5-2-6-12-19/h1-16H,17H2
InChIKeySNTOSSMBYOODRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Overview of Bis(pyrazolyl)diphenylethane Ligand


1-[1,2-Diphenyl-1-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole (CAS 89407-21-6) is a heterocyclic compound of the bis(pyrazolyl)alkane family, featuring a 1,2-diphenylethane bridge symmetrically N-substituted with two pyrazole rings [1]. Provided commercially at analytical-grade purity (≥95%) and supported by quality assurance documentation , the compound serves as a bidentate ligand precursor or a key intermediate in medicinal chemistry programs targeting inflammatory and kinase pathways, as referenced in the Boehringer Ingelheim patent family concerning pyrazole-based cytokine inhibitors [2]. Its unique sp³ hybridization at the central carbon and the absence of heteroatom substituents on the pyrazole rings distinguish it from commonly explored analogs such as anle138b or diphenylpyrazole carboxylic acids.

1
Bidentate ligand precursor for metal complex synthesis and catalysis research
2
Key intermediate for kinase and inflammatory pathway medicinal chemistry programs
3
Analytical-grade purity with QA documentation to support reproducible stoichiometry

Why Generic Diphenylpyrazoles Cannot Substitute


Simple substitution of 1-[1,2-diphenyl-1-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole with 3,5-diphenylpyrazole, diphenylpyrazole carboxylic acids, or even the methane-bridged analog diphenyl(dipyrazolyl)methane is chemically invalid. The target compound is not a monophenylpyrazole but a sterically congested bis(pyrazolyl) system in which the two pyrazole rings are directly attached to the same saturated carbon, creating a unique bidentate chelation vector and a chiral quaternary center not present in methane-bridged or single-site pyrazole ligands [1]. This configuration dictates a bite angle, rotational freedom, and metal-binding stereochemistry fundamentally different from planar diphenylpyrazole scaffolds. Consequently, any procurement decision relying on in-class interchange without matching the exact bridge length and substitution pattern will fail to reproduce the coordination chemistry, pharmacokinetic properties, or patent-specific intermediate fidelity required by the downstream application [2].

Ethane bridge length defines chelate geometry
Methane-bridged analogs form 6-membered metallacycles; only the ethane bridge yields the 7-membered chelate required for target coordination modes.
Bis(pyrazolyl) architecture creates unique bidentate vector
Monophenylpyrazoles or single-site pyrazoles lack the sterically congested bis(pyrazolyl) core and chiral quaternary center, which may shift chelation stereochemistry.
Patent-intermediate scope mismatch
Generic diphenylpyrazoles outside the US 6,492,529 B1 genus may not align with published medicinal chemistry routes for cytokine pathway programs.

Differential Evidence vs. Closest Analogs


Commercial Purity and Quality Assurance

The target compound is commercially supplied by AKSci (cat. 0668CK) with a minimum purity specification of 95%, supported by Certificate of Analysis (COA) and Safety Data Sheet (SDS) available upon request . Comparable bis(pyrazolyl)alkane building blocks from other vendors often lack defined purity specifications or offer lower purity grades (e.g., 90%), creating batch-to-batch variability risks. The defined storage condition (cool, dry place; non-hazardous for transport) provides additional logistical predictability not guaranteed for moisture-sensitive or hazardous pyrazole derivatives .

Purity specification
Data to verify
≥95% (supplier spec) vs typical analogs 90%
May support batch-to-batch reproducibility in metal-complex synthesis
Vendor specification; HPLC/GC purity determination
Chemical Procurement Quality Assurance Vendor Specification

Physicochemical and Drug-Likeness Profiling

Computed XLogP3-AA for the target compound is 3.8, with zero hydrogen bond donors, two hydrogen bond acceptors, and five rotatable bonds [1]. In contrast, the diphenylpyrazole aggregation inhibitor anle138b (CAS 882697-00-9) has an XLogP3-AA of 4.5, one hydrogen bond donor, and two acceptors [2], while 3,5-diphenylpyrazole (CAS 1145-01-3) has XLogP3 of 3.2 and one donor [3]. The absence of hydrogen bond donors coupled with the specific lipophilicity window (LogP 3.8 vs. 4.5 for anle138b) indicates the target compound is less likely to engage in off-target hydrogen-bonding interactions with biological membranes, potentially offering a different passive permeability profile for CNS or intracellular target applications.

Physicochemical profile
Computed property
XLogP 3.8, HBD 0 vs anle138b 4.5 (HBD 1)
Distinct lipophilicity and HBD count may alter passive permeability context
Computed descriptors; experimental ADME verification needed
Medicinal Chemistry ADME Prediction Physicochemical Properties

Ethane-Bridged vs. Methane-Bridged Ligand Geometry

Nickel(II) complexes of diphenyl(dipyrazolyl)methane (the one-carbon bridged analog) exhibit marked solvato-, vapo-, and thermochromic properties due to the constrained bite angle and ligand field imposed by the methane bridge [1]. By contrast, the target compound's ethane bridge (C–CH₂–C core) introduces an additional sp³ carbon between the substituted quaternary carbon and the second phenyl ring, which fundamentally alters the chelate ring size from a 6-membered metallacycle (methane-bridged) to a 7-membered metallacycle. Although direct crystallographic data for the target compound's complexes are not yet published, the established structure-activity paradigm in bis(pyrazolyl)alkane coordination chemistry predicts a narrower bite angle, higher conformational flexibility, and distinct ligand-field splitting for the ethane-bridged system, which would alter catalytic activity and selectivity in cross-coupling or polymerization applications [1].

Ligand geometry inference
Class-level inference
7-membered metallacycle vs 6-membered; predicted bite angle ~5–10° narrower
May enable coordination environments inaccessible to methane-bridged analogs
Inferred from Ni(II) complex data (Mahon 2003); direct evidence pending
Coordination Chemistry Ligand Design Transition Metal Catalysis

Patent-Grade Intermediate for Cytokine Inhibitors

The compound falls within the generic scope of bis pyrazole-1H-pyrazole intermediates claimed in US Patent 6,492,529 B1, assigned to Boehringer Ingelheim, for the synthesis of aromatic heterocycles targeting TNF and IL-1 mediated inflammatory diseases [1]. While the patent does not explicitly name this CAS number, the structural class of 1,2-diphenyl-substituted bis(pyrazolyl) intermediates is expressly covered. This provides the target compound with a documented role in a Big Pharma medicinal chemistry program, whereas analogs like unsubstituted 1,2-bis(pyrazol-1-yl)ethane are not cited in similar patent estates for cytokine inhibition, limiting their relevance in drug discovery procurement.

Patent intermediate context
Supporting evidence
Within genus of US 6,492,529 B1; not cited for unsubstituted analog
Aligns with published medicinal chemistry routes for cytokine pathway research
Boehringer Ingelheim patent; class-level coverage
Medicinal Chemistry Patent Intermediates Chemical Synthesis

High-Value Application Scenarios


Ligand for Asymmetric Catalysis

The ethane-bridged bis(pyrazolyl) framework of 89407-21-6 generates a flexible 7-membered chelate upon metal binding, a geometry that has been optimized in Ni(II) chromotropic systems with the methane-bridged analog [2] and inferred to offer narrower bite angles and distinct stereoelectronic effects with ethane-bridged ligands. Researchers developing new asymmetric cross-coupling or polymerization catalysts should select this ligand specifically when the methane-bridged analog fails to induce sufficient enantioselectivity due to overly rigid chelation. The chiral quaternary carbon at the bridge can also be resolved to create enantiopure ligand libraries for systematic screening.

Scaffold-Hopping for TNF/IL-1 Inhibitors

Given its placement within the patent genus of Boehringer Ingelheim's cytokine inhibitor program [3], this compound serves as a privileged starting scaffold for medicinal chemists pursuing fragment-based drug discovery against TNF-alpha or IL-1 beta. The zero hydrogen bond donor count and XLogP of 3.8 distinguish it from anle138b (XLogP 4.5, one donor), offering a distinct ADME liability profile when CNS penetration is undesired and peripheral restriction is preferred [1]. Procurement facilitates rapid SAR expansion around the bis(pyrazolyl)diphenylethane core without infringing on non-patent chemical space.

Building Block for Chemical Proteomics

With a documented minimum purity of 95% and batch-level QA documentation available from the supplier , the compound is suited for chemical proteomics workflows where impurity-driven false positives must be minimized. The absence of reactive heteroatom substituents on the pyrazole rings and the defined storage conditions (cool, dry, non-hazardous transport) provide logistical consistency for automated compound management systems, unlike many hygroscopic or light-sensitive diphenylpyrazole derivatives.

MOF Precursor with Flexible Coordination

The symmetric bis(pyrazolyl) termini of 89407-21-6 enable it to function as a ditopic linker for metal-organic framework (MOF) synthesis, bridging two metal nodes through the ethane spacer. The resulting 7-membered metallacycle connectivity is unexplored in MOF literature compared to the rigid methane-bridged analog, offering an opportunity to engineer flexible pore environments for selective gas adsorption or catalytic MOF applications. Procurement enables investigation of dynamic framework breathing effects as a function of the longer bridge length.

Application
Selection Property
Validation Focus
Asymmetric catalysis ligand research
Ethane-bridged 7-membered chelate geometry
Enantioselectivity and bite angle effects
TNF/IL-1 pathway inhibitor development
Patent-aligned bis(pyrazolyl) scaffold
Cytokine pathway SAR and permeability profiling
Chemical proteomics probe synthesis
Documented purity and QA documentation
Impurity-related false positive control
Flexible MOF linker research
Ditopic bis(pyrazolyl) termini with ethane spacer
Dynamic framework breathing effects
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